molecular formula C7H9Cl2NO3S B11716713 L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)- CAS No. 126543-44-0

L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)-

Cat. No.: B11716713
CAS No.: 126543-44-0
M. Wt: 261.14 g/mol
InChI Key: VDYGORWCAPEHPX-MQBGRFPLSA-N
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Description

(2R)-3-[(2,2-dichloroethenyl)sulfanyl]-2-[(2,2,2-?H?)acetamido]propanoic acid is a complex organic compound characterized by its unique structure, which includes a dichloroethenyl group, a sulfanyl group, and an acetamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[(2,2-dichloroethenyl)sulfanyl]-2-[(2,2,2-?H?)acetamido]propanoic acid typically involves multiple steps, starting with the preparation of the dichloroethenyl sulfanyl intermediate. This intermediate is then reacted with an acetamido propanoic acid derivative under controlled conditions to yield the final product. Common reagents used in these reactions include dichloroethene, thiols, and acetamido derivatives. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[(2,2-dichloroethenyl)sulfanyl]-2-[(2,2,2-?H?)acetamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichloroethenyl group can be reduced to form ethyl derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and substituted acetamido compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Scientific Research Applications

(2R)-3-[(2,2-dichloroethenyl)sulfanyl]-2-[(2,2,2-?H?)acetamido]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of (2R)-3-[(2,2-dichloroethenyl)sulfanyl]-2-[(2,2,2-?H?)acetamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group may interact with nucleophilic sites, while the sulfanyl and acetamido groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.

Uniqueness

(2R)-3-[(2,2-dichloroethenyl)sulfanyl]-2-[(2,2,2-?H?)acetamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

126543-44-0

Molecular Formula

C7H9Cl2NO3S

Molecular Weight

261.14 g/mol

IUPAC Name

(2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3

InChI Key

VDYGORWCAPEHPX-MQBGRFPLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC=C(Cl)Cl)C(=O)O

Origin of Product

United States

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